molecular formula C20H14ClF3N2O2 B2629954 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide CAS No. 692287-72-2

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2629954
CAS No.: 692287-72-2
M. Wt: 406.79
InChI Key: HAQZMVLIHIJSRN-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide is a complex organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the chlorination and fluorination of 3-picoline to form the trifluoromethylpyridine intermediate. This intermediate is then subjected to further reactions to introduce the phenoxyphenyl and acetamide groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by coupling reactions to attach the phenoxyphenyl and acetamide groups. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyridine ring.

    Reduction: This reaction can reduce the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and chlorinated pyridine ring are believed to play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide is unique due to its combination of a trifluoromethyl group, chlorinated pyridine ring, and phenoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-10-13(20(22,23)24)12-25-17(15)11-19(27)26-16-8-4-5-9-18(16)28-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQZMVLIHIJSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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